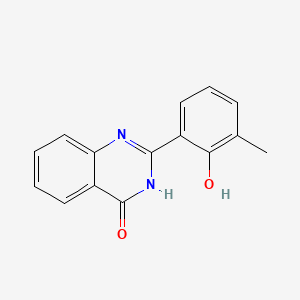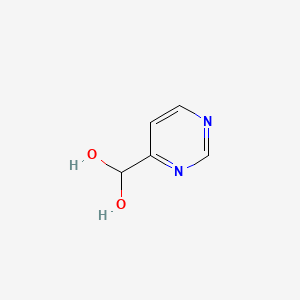
2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core and a hydroxy-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE typically involves the condensation of anthranilic acid derivatives with ortho-hydroxyacetophenone derivatives under acidic or basic conditions. One common method involves the use of polyphosphoric acid as a catalyst to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on cost-effective and environmentally friendly reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-(2-oxo-3-methylphenyl)-3H-quinazolin-4-one.
Reduction: Formation of 2-(2-hydroxy-3-methylphenyl)-1,2-dihydroquinazolin-4-one.
Substitution: Formation of various substituted quinazolinones depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-METHYL-2-HYDROXYPHENYL)-4(3)-QUINAZOLONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the quinazolinone core can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methylphenylboronic acid: Similar structure but lacks the quinazolinone core.
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the quinazolinone core and has an aldehyde group instead.
Uniqueness
2-(2-Hydroxy-3-methylphenyl)-3H-quinazolin-4-one is unique due to its combination of a hydroxy-methylphenyl group and a quinazolinone core, which imparts specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
2-(2-hydroxy-3-methylphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-5-4-7-11(13(9)18)14-16-12-8-3-2-6-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADOLEVVXYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)




![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)



![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)
